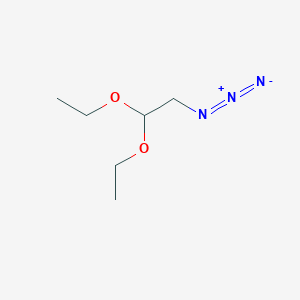

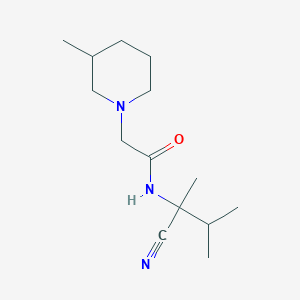

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine” is a derivative of the oxadiazole class of compounds. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in drug discovery.

Chemical Reactions Analysis

Again, without specific information on “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine”, it’s difficult to provide an analysis of its chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine” are not available in the literature I found .

Scientific Research Applications

Polymorphic Forms and Crystal Structures

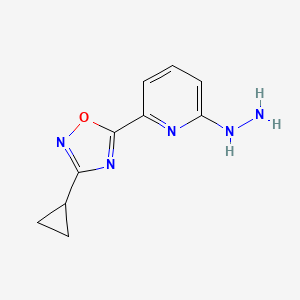

A study by Shishkina et al. (2020) focused on the compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, closely related to the requested compound. It explored its potential biological activity and identified two concomitant polymorphs. These polymorphs have identical molecular conformations but differ significantly in their crystal structures, crucial for understanding the compound's stability and interactions at the molecular level (Shishkina et al., 2020).

Synthesis and Structure-Activity Relationships

The synthesis and insecticidal activity of similar 1,3,4-oxadiazoles, including compounds derived from 2-chloropyridine-5-acetic acid, were described by Holla et al. (2004). This research contributes to understanding the synthetic pathways and potential applications of related compounds in insect control (Holla et al., 2004).

Karpina et al. (2019) discussed the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle, shedding light on the synthetic methods and potential biological implications of such compounds (Karpina et al., 2019).

Antimicrobial and Antitubercular Activity

A study by Gaonkar et al. (2006) synthesized a series of novel 1,3,4-oxadiazoles and evaluated their antimicrobial activity. Compounds like these demonstrate potential as antimicrobial agents, indicating the medical applicability of such structures (Gaonkar et al., 2006).

Ranjith Kumar et al. (2011) explored the antimycobacterial activity of novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids. These compounds showed promising activity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Ranjith Kumar et al., 2011).

Anticancer Potential

Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, with activity against breast and colorectal cancer cell lines. This highlights the potential of 1,2,4-oxadiazoles in cancer research (Zhang et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-14-8-3-1-2-7(12-8)10-13-9(15-16-10)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZHJNOOQFEMFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=NC(=CC=C3)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2413923.png)

![3-Fluoro-4-[(1-methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2413925.png)

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)